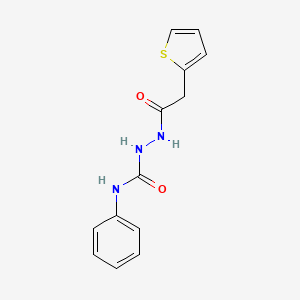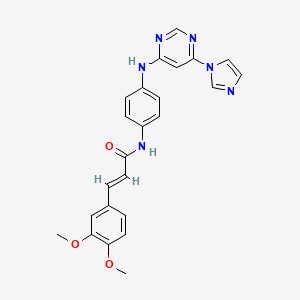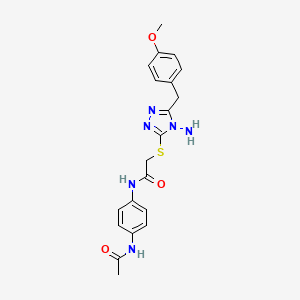
(2R)-2-(Oxan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Oxan-2-yl)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as oxaprozin, and it is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat various inflammatory conditions such as osteoarthritis and rheumatoid arthritis. However,
Wissenschaftliche Forschungsanwendungen
(2R)-2-(Oxan-2-yl)propanoic acid has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic chemistry. This compound can be used as a building block for the synthesis of various complex organic molecules. It has been used as a starting material for the synthesis of natural products such as (+)-cylindricine C and (-)-malyngamide C.
Wirkmechanismus
The mechanism of action of (2R)-2-(Oxan-2-yl)propanoic acid is not well understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a crucial role in the development of various inflammatory conditions.
Biochemical and Physiological Effects:
(2R)-2-(Oxan-2-yl)propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory conditions. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R)-2-(Oxan-2-yl)propanoic acid in lab experiments is its high purity and stability. This compound is readily available and can be synthesized with a high yield and purity. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound with caution and follow proper safety protocols.
Zukünftige Richtungen
There are various future directions for the scientific research on (2R)-2-(Oxan-2-yl)propanoic acid. One of the most promising directions is the development of new synthetic methods for the synthesis of this compound and its analogs. This will enable the synthesis of new molecules with improved properties and potential applications. Another direction is the investigation of the mechanism of action of this compound and its analogs. This will provide a better understanding of the biochemical and physiological effects of these compounds and may lead to the development of new drugs for the treatment of inflammatory conditions. Finally, the investigation of the potential applications of (2R)-2-(Oxan-2-yl)propanoic acid in other fields such as materials science and nanotechnology may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, (2R)-2-(Oxan-2-yl)propanoic acid is a chemical compound that has potential applications in various fields of science beyond its use as a drug. Its high purity and stability make it an attractive compound for use in lab experiments, and its potential applications in organic chemistry, materials science, and nanotechnology make it a compound of interest for future research. The investigation of the mechanism of action of this compound and its analogs may lead to the development of new drugs for the treatment of inflammatory conditions.
Synthesemethoden
The synthesis of (2R)-2-(Oxan-2-yl)propanoic acid can be achieved through various methods. One of the most common methods is the reaction of 2-bromopropionic acid with 2-oxacyclopentanone in the presence of a base such as potassium carbonate. This reaction yields (2R)-2-(Oxan-2-yl)propanoic acid with a high yield and purity.
Eigenschaften
IUPAC Name |
(2R)-2-(oxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSYKGRBYJOPZ-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Oxan-2-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2649276.png)





![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)
![1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride](/img/structure/B2649292.png)
![4-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2649294.png)
![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)
![1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2649297.png)
